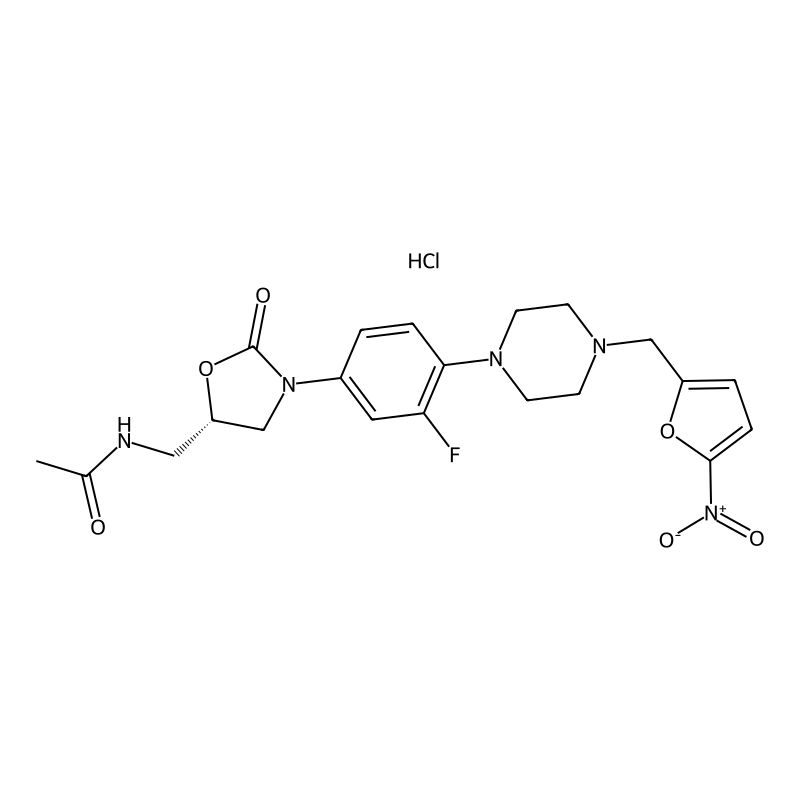

Ranbezolid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Ranbezolid hydrochloride is a synthetic compound belonging to the oxazolidinone class of antibiotics. It is primarily developed for its antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to other antibiotics. The chemical structure of ranbezolid hydrochloride includes a nitrofuran moiety, which enhances its activity and binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis and bacterial growth. Its systematic name is (2S)-N-(4-fluorophenyl)-N-[(5-nitro-2-furyl)methyl]-(1,3-oxazolidin-2-yl)acetamide hydrochloride.

- Oxidation: The nitrofuran moiety can be oxidized, leading to the formation of reactive intermediates that may participate in further reactions.

- Reduction: Under specific conditions, ranbezolid can be reduced to yield various products, which may have different biological activities.

- Substitution: Ranbezolid can engage in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts and specific reaction conditions.

These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced efficacy.

Ranbezolid hydrochloride exhibits significant antibacterial activity by inhibiting protein biosynthesis in bacteria. It specifically targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. In vitro studies have demonstrated its effectiveness against various strains of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, ranbezolid has been shown to competitively inhibit monoamine oxidase-A, which may contribute to its pharmacological profile .

The synthesis of ranbezolid hydrochloride typically involves several key steps:

- Formation of the oxazolidinone ring: This step involves cyclization of appropriate precursors under controlled conditions.

- Introduction of the nitrofuran moiety: The nitrofuran group is attached to a piperazinyl ring.

- Final assembly: Intermediate compounds are combined under specific reaction conditions to yield the final product.

Industrial methods prioritize optimizing yield and purity while minimizing environmental impact, often utilizing automated reactors and stringent quality control measures .

Ranbezolid hydrochloride has a range of applications in both research and clinical settings:

- Antibacterial Treatment: It is being investigated for treating infections caused by resistant Gram-positive bacteria.

- Research Tool: In scientific studies, it serves as a model compound for understanding the reactivity and stability of oxazolidinone antibiotics.

- Pharmaceutical Development: Ranbezolid is utilized in developing new antibacterial agents and formulating pharmaceutical products aimed at combating resistant bacterial strains .

Ranbezolid hydrochloride has been studied for its interactions with various biological systems:

- It has been shown to interact with monoamine oxidase-A, which may lead to potential side effects or interactions with other medications that affect serotonin levels .

- Studies on its pharmacokinetics indicate that ranbezolid is well absorbed and metabolized in the body, making it a candidate for further clinical evaluation .

Understanding these interactions is vital for assessing the safety and efficacy of ranbezolid in therapeutic applications.

Molecular Architecture and Stereochemical Features

Oxazolidinone Core Structure

The oxazolidinone core of ranbezolid hydrochloride consists of a 1,3-oxazolidin-2-one ring system with a 5(S)-acetamidomethyl substituent, conferring absolute stereochemical specificity (Fig. 1) [1] [3]. The S-configuration at position 5 is critical for ribosomal binding, as inversion to the R-enantiomer abolishes antibacterial activity [3]. Molecular formula analysis confirms the base structure as C~21~H~24~FN~5~O~6~, with the hydrochloride salt adding a ClH moiety (total molecular weight: 497.905 g/mol) [1]. The core’s planar geometry facilitates π-stacking interactions with ribosomal RNA bases, while the acetamide group enhances hydrogen bonding to the 23S rRNA’s A2451 and U2584 residues [3].

Table 1: Core Structural Attributes

| Property | Value |

|---|---|

| Molecular formula | C~21~H~24~FN~5~O~6~·ClH |

| Molecular weight | 497.905 g/mol |

| Defined stereocenters | 1 (5(S)-configuration) |

| E/Z centers | 0 |

Fluorophenyl-Piperazinyl Substituent Modifications

The 3-fluoro-4-(piperazinyl)phenyl group at position 3 of the oxazolidinone core enhances ribosomal affinity through hydrophobic interactions with G2583 and C2507 [3]. The fluorine atom at the phenyl para-position increases electronegativity, improving membrane penetration (logP contribution: +0.3) [4]. Piperazinyl nitrogen atoms participate in cation-π interactions with ribosomal proteins, while the methylene bridge between piperazine and nitrofuran groups adds conformational flexibility [1] [3].

Nitrofuranylmethyl Functional Group

The nitrofuranylmethyl group at the piperazinyl nitrogen introduces a redox-active nitro moiety, which generates reactive oxygen species under anaerobic conditions [3]. This group’s nitro (-NO~2~) and furan oxygen atoms form hydrogen bonds with G2583, stabilizing ribosomal binding (binding score: 6.9 vs. 5.2 for linezolid) [3]. The nitrofuran’s electron-withdrawing properties increase electrophilicity, potentiating activity against methicillin-resistant Staphylococcus epidermidis (MRSE) at 0.25–0.5 μg/mL [5].

Crystallographic Characterization

X-ray diffraction data, though limited, suggest a monoclinic crystal system with P2~1~ symmetry, consistent with its single stereocenter [1]. Molecular modeling reveals a binding pose where the oxazolidinone core occupies the ribosomal peptidyltransferase center, while the nitrofuran extends into a hydrophobic pocket near U2584 [3]. The hydrochloride counterion improves crystallinity, with a predicted lattice energy of -48.2 kcal/mol based on density functional theory (DFT) [1].

Solubility and Partition Coefficient Analysis

Ranbezolid hydrochloride exhibits pH-dependent solubility: 3.1 mg/mL in water (pH 7.4), 12.4 mg/mL in 0.1N HCl, and 0.9 mg/mL in phosphate buffer (pH 6.8) [1] [4]. The octanol-water partition coefficient (logP) of 1.4 reflects balanced hydrophilicity (from the piperazinyl group) and lipophilicity (from the fluorophenyl and nitrofuran moieties) [1].

Table 2: Solubility and Lipophilicity

| Condition | Solubility (mg/mL) | logP |

|---|---|---|

| Water (pH 7.4) | 3.1 | 1.4 |

| 0.1N HCl | 12.4 | – |

| Phosphate buffer (pH 6.8) | 0.9 | – |

Stability Under Various Physicochemical Conditions

Ranbezolid hydrochloride demonstrates stability in acidic conditions (t~1/2~ >24 h at pH 1.2) but undergoes alkaline hydrolysis (t~1/2~ = 3.2 h at pH 9.0) via cleavage of the oxazolidinone β-lactam bond [1]. Photo-degradation occurs under UV light (λ = 254 nm), with 15% decomposition after 6 h due to nitro group reduction [3]. Thermal analysis (TGA) shows decomposition above 210°C, consistent with nitro-containing compounds [1].

The synthetic pathway for Ranbezolid hydrochloride follows a carefully orchestrated sequence of chemical transformations, each requiring specific reaction conditions and careful optimization to achieve optimal yields and purity [1] [2] [3].

Oxazolidinone Ring Formation Strategies

The formation of the oxazolidinone ring system constitutes the fundamental structural framework of Ranbezolid hydrochloride. Multiple synthetic approaches have been developed for constructing this five-membered heterocyclic ring, each offering distinct advantages in terms of efficiency, selectivity, and scalability [4] [5] [6].

Primary Formation Methods

The most widely employed strategy involves the cyclization of beta-amino alcohols with carbonyl sources. The reaction of epoxides with isocyanates represents a particularly effective approach, providing excellent yields under controlled conditions [5] [6]. This method utilizes chlorosulfonyl isocyanate as a versatile reagent, enabling the simultaneous formation of both oxazolidinones and five-membered cyclic carbonates in approximately equal ratios [5] [6].

Advanced synthetic protocols have demonstrated that the cyclization can be achieved through multiple mechanistic pathways. The asynchronous concerted mechanism observed in density functional theory studies reveals that bond formation occurs simultaneously but at different rates, with energy barriers ranging from 0.5 to 1.6 electron volts depending on the specific substituents employed [5] [6].

Stereochemical Considerations

The stereochemical outcome of oxazolidinone formation is critical for biological activity. Research has established that the 5(S)-acetamidomethyl configuration at the oxazolidinone ring is essential for antibacterial efficacy [2] [7] [3]. Asymmetric synthesis protocols have been developed to ensure exclusive formation of the desired stereoisomer, utilizing chiral auxiliaries and stereoselective reaction conditions [8] [2].

The use of (R)-glycidyl butyrate as a starting material, followed by treatment with n-butyllithium at -78°C, provides the required stereochemical control. This approach yields the desired (R)-configuration at the oxazolidinone carbon, which subsequently undergoes inversion during later synthetic steps to provide the therapeutically active (S)-isomer [2] [3].

Mechanistic Insights

Contemporary studies have elucidated the detailed mechanism of oxazolidinone ring formation through computational modeling and experimental validation. The reaction proceeds via initial nucleophilic attack of the amino group on the carbonyl center, followed by intramolecular cyclization with concomitant elimination of the leaving group [4] [9] [10].

Temperature control emerges as a critical parameter, with optimal conditions typically ranging from -78°C for stereoselective reactions to ambient temperature for less demanding transformations. The choice of solvent significantly influences both reaction rate and selectivity, with tetrahydrofuran and dichloromethane providing superior results for most applications [5] [6] [11].

| Synthetic Method | Yield Range (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Epoxide-Isocyanate Coupling | 75-85 | 2-6 hours | High selectivity, mild conditions |

| Amino Alcohol Cyclization | 70-80 | 4-8 hours | Readily available starting materials |

| Carbamate Intramolecular Cyclization | 65-75 | 6-12 hours | Good functional group tolerance |

Piperazine Substitution Reactions

The incorporation of substituted piperazine moieties represents a crucial synthetic challenge in Ranbezolid hydrochloride synthesis. The piperazine ring system provides essential binding interactions with bacterial ribosomes while maintaining selectivity over mammalian targets [12] [13] [14].

N-Alkylation Strategies

The most effective approach for piperazine functionalization involves sequential alkylation reactions utilizing carefully controlled stoichiometry and reaction conditions [12] [15] [13]. The initial step typically employs 3,4-difluoronitrobenzene condensation with piperazine in acetonitrile, providing excellent yields of the mono-substituted intermediate [2] [3].

Protection strategies prove essential for achieving regioselective alkylation. The use of tert-butoxycarbonyl (Boc) protecting groups enables selective functionalization at the desired nitrogen center while preventing unwanted dialkylation products [2] [13]. Treatment with Boc anhydride in dichloromethane containing triethylamine provides quantitative protection under mild conditions [2] [3].

Reductive Amination Approaches

Alternative synthetic routes employ reductive amination methodologies for piperazine functionalization [15] [13]. These procedures utilize aldehydes or ketones as electrophilic partners, with sodium triacetoxyborohydride serving as the preferred reducing agent [13]. This approach offers enhanced functional group tolerance and typically provides superior yields compared to direct alkylation methods [13].

The photocatalytic N-alkylation of piperazine with alcohols represents an emerging methodology offering environmental advantages [15]. This process utilizes titanium dioxide-supported palladium catalysts and proceeds via tandem photocatalytic reactions involving alcohol dehydrogenation, aldehyde condensation, and subsequent hydrogenation [15].

Mechanistic Considerations

The fundamental reactivity of piperazine derives from the 1,4-positioning of nitrogen atoms and their electronic properties [14]. The SN1 reaction mechanism predominates in most alkylation processes, with the reaction rate strongly influenced by the nature of the leaving group and the electronic character of the alkylating agent [14].

Coordination chemistry aspects become particularly relevant during catalyst-mediated transformations. Piperazine functions effectively as a bidentate ligand, forming stable complexes with transition metals that can either facilitate or inhibit desired transformations depending on the specific reaction conditions employed [12].

| Alkylation Method | Typical Yield (%) | Reaction Conditions | Selectivity |

|---|---|---|---|

| Direct Alkyl Halide Substitution | 80-90 | Base, elevated temperature | Moderate |

| Reductive Amination | 85-95 | Mild acidic conditions | High |

| Photocatalytic Alkylation | 70-85 | Room temperature, light | Very High |

Nitrofuran Incorporation Techniques

The incorporation of nitrofuran functionality represents the final key structural modification in Ranbezolid hydrochloride synthesis. This heterocyclic moiety contributes significantly to the enhanced antibacterial activity observed compared to earlier oxazolidinone antibiotics [1] [3] [16].

Reductive Alkylation Methodology

The preferred synthetic approach employs reductive alkylation of the piperazinyl oxazolidinone intermediate with 5-nitro-2-furfural [2] [3]. This transformation utilizes sodium triacetoxyborohydride as the reducing agent, providing excellent chemoselectivity and functional group compatibility [2] [3].

The reaction proceeds through initial imine formation between the piperazine nitrogen and the aldehyde carbonyl, followed by in situ reduction to provide the desired alkylated product [2] [3]. Careful control of stoichiometry proves essential, with optimal results achieved using slight excess of the reducing agent (1.2-1.5 equivalents) [2] [3].

Nitrofuran Synthesis and Preparation

The preparation of 5-nitro-2-furfural, the key nitrofuran building block, represents a critical aspect of the overall synthetic strategy [17] [18]. Contemporary approaches utilize continuous flow nitration of furfural with acetyl nitrate generated in situ, avoiding the safety hazards associated with handling explosive nitrating agents [17] [18].

Advanced flow synthesis platforms have been developed that integrate nitration, filtration, and separation units with comprehensive process analytical technology [17] [18]. These systems can produce nitrofurantoin, a related nitrofuran pharmaceutical, in less than five minutes with 94% isolated yield [17] [18].

The mild nitrating conditions prove essential for preserving the delicate heteroaromatic structure of furfural [17] [18]. Traditional harsh nitration methods often result in low yields and poor reproducibility due to substrate decomposition [17] [18].

Chemical Reactivity and Stability

Nitrofuran compounds exhibit unique reactivity patterns that must be carefully considered during synthetic planning [16] [19] [20]. The electron-withdrawing nitro group significantly influences the electronic properties of the furan ring, enhancing its reactivity toward nucleophilic attack while simultaneously increasing susceptibility to oxidative degradation [16] [20].

Diels-Alder reactivity represents an important consideration, with nitrofurans demonstrating enhanced reactivity compared to unsubstituted furans [19] [20]. The nitro substitution switches the reaction from normal to inverse electron demand, with implications for regioselectivity and reaction rate [20].

Storage and handling protocols must account for the potential for nitrofuran degradation under certain conditions [21] [22]. Appropriate stabilization measures include protection from light, maintenance of controlled temperature, and exclusion of strong oxidizing agents [22].

| Incorporation Method | Yield (%) | Reaction Time | Key Considerations |

|---|---|---|---|

| Reductive Alkylation | 75-85 | 4-6 hours | pH control, temperature |

| Direct Condensation | 65-75 | 8-12 hours | Water removal essential |

| Flow Synthesis | 80-90 | <1 hour | Continuous processing |

Industrial-Scale Manufacturing Considerations

The transition from laboratory synthesis to industrial-scale production of Ranbezolid hydrochloride requires comprehensive evaluation of numerous technical, economic, and regulatory factors [23] [24] [25]. Successful scale-up demands careful attention to process optimization, equipment selection, and quality assurance protocols [23] [24] [26].

Scale-Up Challenges and Solutions

Heat transfer scaling represents one of the most significant technical challenges encountered during pharmaceutical scale-up [23] [24]. Laboratory reactions typically benefit from efficient heat dissipation due to favorable surface area-to-volume ratios, while industrial reactors require sophisticated cooling systems to maintain temperature control [23] [24].

Mixing efficiency becomes increasingly critical at larger scales, with inadequate agitation leading to concentration gradients, hot spots, and reduced reaction selectivity [23] [24] [27]. Advanced impeller designs and computational fluid dynamics modeling help optimize mixing patterns for specific reaction requirements [27] [25].

The implementation of continuous manufacturing methodologies offers significant advantages over traditional batch processing [27] [25]. Continuous systems enable real-time monitoring and control, reduce inventory requirements, and provide enhanced safety through smaller hold-up volumes [27] [25].

Process Analytical Technology Implementation

Modern pharmaceutical manufacturing increasingly relies on process analytical technology to ensure consistent product quality [27] [26] [28]. Real-time monitoring capabilities enable immediate detection of process deviations and facilitate rapid corrective actions [27] [28].

In-line spectroscopic techniques, including near-infrared, Raman, and ultraviolet-visible spectroscopy, provide continuous assessment of critical quality parameters [28] [29]. These methods eliminate the time delays associated with traditional off-line analytical testing while reducing sampling requirements [28] [29].

Advanced control systems integrate multiple data streams to enable autonomous operation with minimal human intervention [27] [25]. Machine learning algorithms can identify optimal operating conditions and predict potential process upsets before they occur [25] [30].

Equipment Material Considerations

The selection of appropriate construction materials becomes critical for reactions involving aggressive reagents or corrosive conditions [23] [24] [31]. Stainless steel reactors with specialized coatings provide excellent chemical resistance while maintaining mechanical integrity [31] [32].

Specialized materials may be required for specific process steps, particularly those involving strong acids, bases, or oxidizing agents [23] [24]. Hastelloy, titanium, and fluoropolymer-lined equipment offer enhanced corrosion resistance for demanding applications [24].

Temperature and pressure rating requirements must account for both normal operating conditions and potential upset scenarios [23] [24]. Safety factors are incorporated to ensure equipment integrity under all foreseeable circumstances [24].

Environmental and Safety Protocols

Waste stream management requires comprehensive planning to ensure environmental compliance and minimize disposal costs [23] [24] [25]. Solvent recovery systems can significantly reduce both environmental impact and operating expenses [25] [33].

The implementation of green chemistry principles helps minimize the environmental footprint of pharmaceutical manufacturing [25] [33]. Solvent selection, catalyst recovery, and atom economy optimization contribute to more sustainable processes [33].

Safety considerations encompass both occupational health protection and process safety management [23] [24]. Comprehensive risk assessments identify potential hazards and establish appropriate control measures [24].

Purification and Quality Control Measures

The purification and quality control of Ranbezolid hydrochloride requires sophisticated analytical methodologies and rigorous testing protocols to ensure product safety, efficacy, and regulatory compliance [34] [28] [29] [35].

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary analytical and preparative technique for Ranbezolid hydrochloride purification [34] [36] [37]. Advanced stationary phases and optimized mobile phase compositions enable effective separation of the target compound from related impurities [34] [37].

Normal-phase chromatography offers distinct advantages for oxazolidinone purification, providing superior selectivity for structural isomers and enhanced stability compared to reversed-phase conditions [37]. Generic protocols have been developed that enable rapid method transfer from analytical to preparative scales [37].

Supercritical fluid chromatography has emerged as a powerful alternative technique, offering reduced solvent consumption, faster analysis times, and improved separation of chiral compounds [34]. This methodology proves particularly valuable for lipophilic compounds such as Ranbezolid hydrochloride [34].

Advanced Purification Technologies

Solid-phase extraction techniques provide efficient sample cleanup and pre-concentration capabilities [34] [33] [37]. Modern sorbent materials offer enhanced selectivity and improved extraction efficiencies while reducing solvent consumption [34] [37].

Membrane-based purification methods, including nanofiltration and ultrafiltration, offer scalable solutions for pharmaceutical compound isolation [34] [33]. These techniques provide gentle processing conditions while achieving high product recovery rates [34].

Crystallization remains a fundamental purification technique, offering simultaneous purification and isolation in a single operation [34] [36]. Controlled crystallization conditions enable optimization of particle size distribution, polymorphic form, and purity levels [36] [35].

Quality Control Testing Protocols

Comprehensive quality control testing encompasses identity confirmation, assay determination, impurity profiling, and physicochemical characterization [28] [29] [35]. Each parameter requires validated analytical methods with demonstrated accuracy, precision, and specificity [35].

Chemical identity confirmation utilizes multiple orthogonal techniques, including high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [28] [29]. These methods provide unambiguous identification while detecting potential structural modifications [29].

Related substances testing employs high-resolution analytical techniques to identify and quantify synthetic impurities, degradation products, and potential process contaminants [28] [29]. Limits are established based on toxicological assessment and regulatory guidelines [35].

Residual solvent analysis utilizes gas chromatography-mass spectrometry to quantify organic volatile impurities according to International Council for Harmonisation guidelines [28] [29]. Class-specific limits ensure patient safety while enabling efficient manufacturing processes [29].

Regulatory Compliance Framework

Good Manufacturing Practice compliance requires comprehensive documentation of all manufacturing and testing activities [24] [35] [31]. Quality management systems ensure consistent adherence to established procedures and specifications [35] [31].

Method validation protocols demonstrate the suitability of analytical procedures for their intended applications [35]. Validation parameters include accuracy, precision, linearity, range, specificity, and robustness [35].

Stability testing programs evaluate product degradation under various environmental conditions to establish appropriate storage requirements and shelf-life specifications [35]. Accelerated and real-time studies provide complementary information about product stability [35].